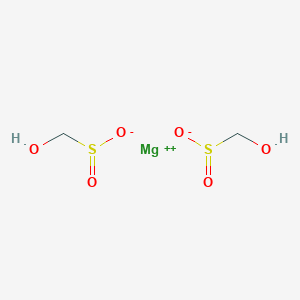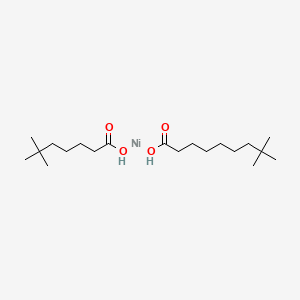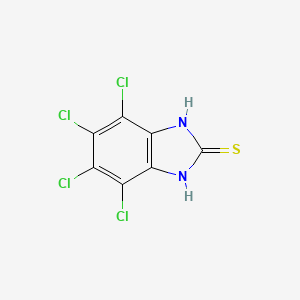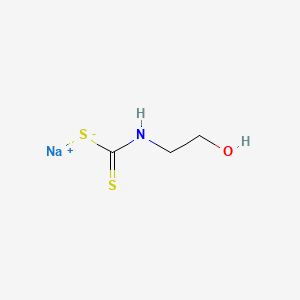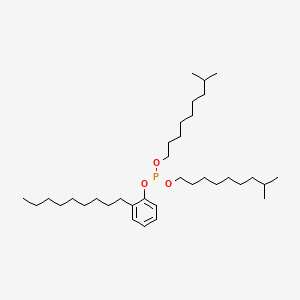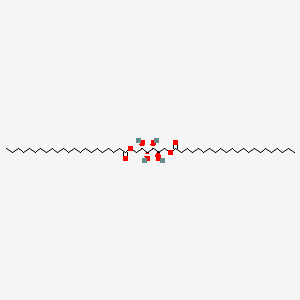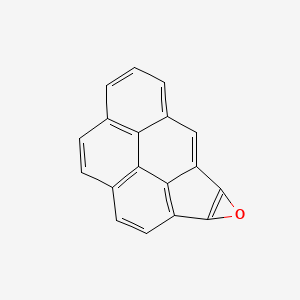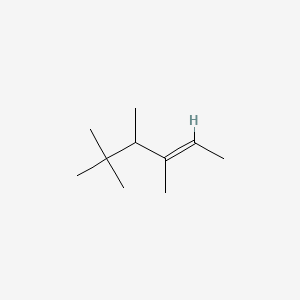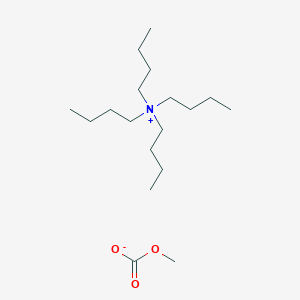
methyl carbonate;tetrabutylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl carbonate; tetrabutylazanium is a compound that combines the properties of methyl carbonate and tetrabutylazanium. Methyl carbonate is an organic compound with the formula C3H6O3, commonly used as a reagent in organic synthesis. Tetrabutylazanium, also known as tetrabutylammonium, is a quaternary ammonium cation with the formula C16H36N+. This compound is often used as a phase-transfer catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl carbonate; tetrabutylazanium can be achieved through the reaction of methyl carbonate with tetrabutylammonium hydroxide. The reaction typically occurs under mild conditions, with the methyl carbonate acting as a methylating agent. The process involves the following steps:
Preparation of Tetrabutylammonium Hydroxide: Tetrabutylammonium bromide is reacted with silver oxide in water to produce tetrabutylammonium hydroxide.
Reaction with Methyl Carbonate: Tetrabutylammonium hydroxide is then reacted with methyl carbonate to form methyl carbonate; tetrabutylazanium.
Industrial Production Methods
Industrial production of methyl carbonate; tetrabutylazanium involves similar steps but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl carbonate; tetrabutylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonates and other oxidation products.
Reduction: It can be reduced to form methanol and other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Carbonates and formates.
Reduction: Methanol and methyl ethers.
Substitution: Various substituted methyl derivatives.
Scientific Research Applications
Methyl carbonate; tetrabutylazanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in methylation reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving methyl groups.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a phase-transfer catalyst in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl carbonate; tetrabutylazanium involves the transfer of the methyl group from the methyl carbonate to various substrates. This process is facilitated by the tetrabutylazanium cation, which acts as a phase-transfer catalyst, enhancing the solubility of the reactants in the reaction medium. The molecular targets and pathways involved include nucleophilic attack on the methyl group, leading to the formation of methylated products.
Comparison with Similar Compounds
Similar Compounds
Dimethyl Carbonate: Similar in structure but with two methyl groups instead of one.
Tetrabutylammonium Bromide: Similar cation but with a bromide anion instead of methyl carbonate.
Tetramethylammonium Hydroxide: Similar cation but with hydroxide as the anion.
Uniqueness
Methyl carbonate; tetrabutylazanium is unique due to its combination of methyl carbonate and tetrabutylazanium, providing both methylating and phase-transfer catalytic properties. This dual functionality makes it particularly useful in organic synthesis and industrial applications.
Properties
CAS No. |
156294-05-2 |
|---|---|
Molecular Formula |
C18H39NO3 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
methyl carbonate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C2H4O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5-2(3)4/h5-16H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
WJKZTELBRDUZPO-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.COC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


